
4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular formula of C18H16FNO2S2 and a molecular weight of 361.45.
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential heterocyclic compounds, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives, including those similar to the compound , have been shown to exhibit significant antimicrobial properties . They are effective against a variety of bacterial strains, including Bacillus subtilis , Escherichia coli , Proteus vulgaris , and Staphylococcus aureus . The compound’s potential as an antimicrobial agent could be explored further for the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anti-Inflammatory and Analgesic Properties
Compounds containing thiophene nuclei have been reported to possess anti-inflammatory and analgesic activities . This suggests that our compound of interest could be investigated for its efficacy in reducing inflammation and pain, potentially leading to new treatments for chronic inflammatory diseases .
Antitumor and Anticancer Applications
Thiophene derivatives are known to have antitumor and anticancer activities . Research into the compound could provide insights into its mechanism of action and effectiveness in combating various forms of cancer. This could be particularly valuable in the synthesis of novel chemotherapeutic agents .
Corrosion Inhibition
In the field of material science, thiophene derivatives can act as corrosion inhibitors for metals. This application is crucial in industrial settings where metal preservation is essential. The compound could be used to develop new formulations that protect metals from corrosive environments .
Light-Emitting Diodes (LEDs) Development
Thiophene-based compounds have been utilized in the fabrication of light-emitting diodes (LEDs) . The electronic properties of the compound could be harnessed to improve the efficiency and durability of LEDs, which are widely used in display technology and lighting .
Kinase Inhibition
Kinases are enzymes that play a critical role in the regulation of various cellular processes. Thiophene derivatives have been found to inhibit kinase activity, which is a promising avenue for the treatment of diseases such as cancer, where kinase activity is often dysregulated. The compound could be studied for its potential as a kinase inhibitor in targeted cancer therapies .
properties
IUPAC Name |
4-fluoro-3-methyl-N-[(2-thiophen-3-ylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S2/c1-13-10-16(6-7-18(13)19)24(21,22)20-11-14-4-2-3-5-17(14)15-8-9-23-12-15/h2-10,12,20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBNBDLGFVIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

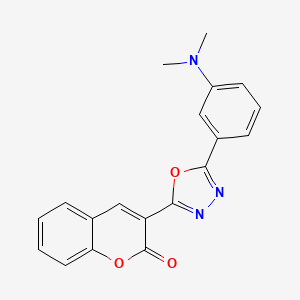

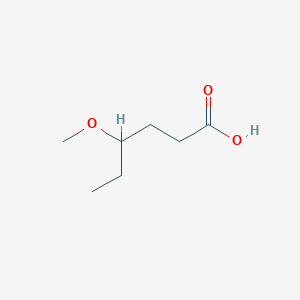
![5-ethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2914326.png)
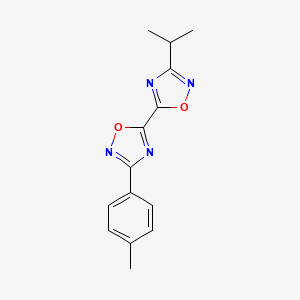

![N-(2-methoxyethyl)-2-[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]butanamide](/img/structure/B2914329.png)
![(E)-N'-(5-chloro-2-oxoindolin-3-ylidene)-4-(3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanehydrazide](/img/structure/B2914330.png)
![3-[(5-Bromopyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2914332.png)
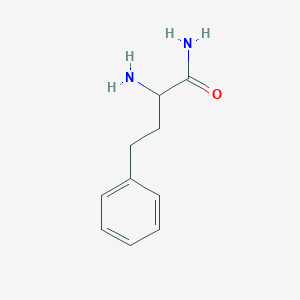
![1-(2-Tert-butyl-6-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2914337.png)
![S-[(2,4-Dibromophenyl)methyl] ethanethioate](/img/structure/B2914338.png)
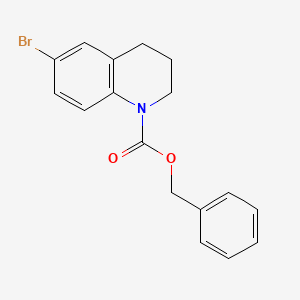
![3-(2-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propanamide](/img/structure/B2914341.png)